9-(4-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
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Overview
Description
9-(4-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a chemical compound that belongs to the xanthene family This compound is characterized by the presence of a fluorophenyl group and multiple hydroxyl groups attached to the xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with resorcinol in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to facilitate the formation of the xanthene core, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
9-(4-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the fluorophenyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted xanthene derivatives with various functional groups.
Scientific Research Applications
9-(4-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and in the synthesis of other complex molecules.
Biology: Employed in biological assays and imaging due to its fluorescent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 9-(4-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the fluorophenyl group can interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant effects.
4-Fluorophenylacetic acid: Used in organic synthesis and as a building block for pharmaceuticals.
4-Fluorophenylboronic acid: Employed in Suzuki coupling reactions for the synthesis of biaryl compounds.
Uniqueness
9-(4-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its combination of a xanthene core with a fluorophenyl group and multiple hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
129880-61-1 |
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Molecular Formula |
C19H11FO5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H11FO5/c20-10-3-1-9(2-4-10)19-11-5-13(21)15(23)7-17(11)25-18-8-16(24)14(22)6-12(18)19/h1-8,21-23H |
InChI Key |
QFKKNJYJCALJRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)F |
Origin of Product |
United States |
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